

Synthesis of PROTAC HPK1 Degradator-2: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *3-Hydroxypropanoic acid-pip-hydroquinone-dihydrouracil*

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Introduction

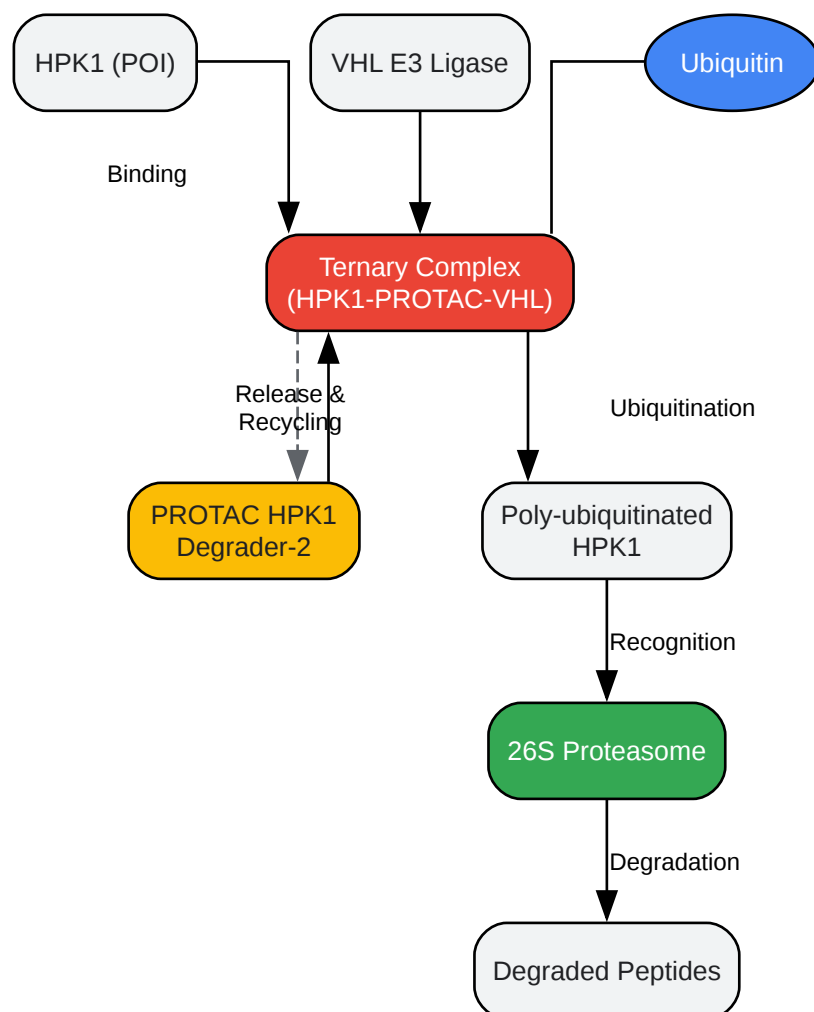
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system (UPS) by simultaneously binding a protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3]

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a critical negative regulator of T-cell and B-cell receptor signaling.[4][5] By dampening T-cell activation, HPK1 limits anti-tumor immune responses.[5] Therefore, targeting HPK1 is a highly promising strategy in cancer immunotherapy.[4][6] PROTAC HPK1 Degradator-2 (CAS 2893885-31-7) is a potent and selective degrader of HPK1, with a reported half-maximal degradation concentration (DC50) of 23 nM in human peripheral blood mononuclear cells (PBMCs).[7][8]

This guide provides a detailed, modular synthetic strategy for PROTAC HPK1 Degradar-2, designed for researchers, scientists, and drug development professionals. The protocols herein are built upon established principles of medicinal chemistry and PROTAC synthesis, emphasizing causality, reproducibility, and robust characterization.

Mechanism of Action: The PROTAC Catalytic Cycle

The efficacy of a PROTAC lies in its ability to act as a catalyst, repeatedly bringing the target protein and the E3 ligase together. The process begins with the formation of a ternary complex, which is the critical step for ubiquitination. Once the target protein is polyubiquitinated, it is recognized and degraded by the proteasome, and the PROTAC molecule is released to engage another target protein molecule.[3]



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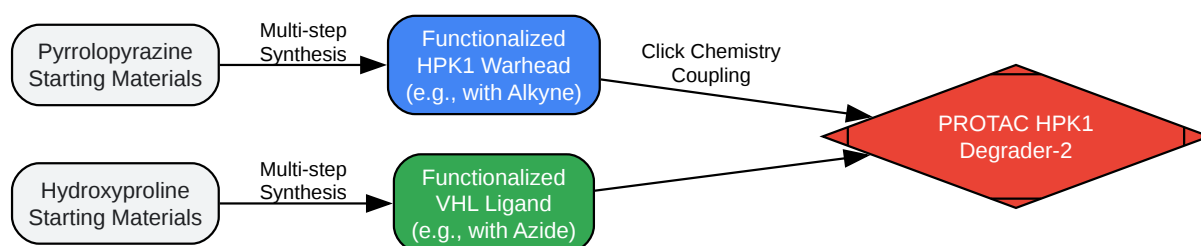
Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Overall Synthetic Strategy

The synthesis of PROTAC HPK1 Degrader-2 is approached through a convergent, modular strategy. This design philosophy is paramount in PROTAC development as it allows for the independent synthesis and subsequent modification of the three core components: the HPK1-binding "warhead," the E3 ligase-recruiting "anchor," and the connecting linker.[1] This flexibility facilitates the rapid generation of analogs to optimize degrader potency and pharmacokinetic properties.

Our proposed synthesis involves three primary stages:

- Synthesis of a Functionalized HPK1 Warhead: Construction of a pyrrolo[2,3-b]pyrazine-based HPK1 ligand,[7] incorporating a reactive handle for linker conjugation.
- Synthesis of a Functionalized VHL Ligand: Preparation of a von Hippel-Lindau (VHL) E3 ligase ligand derived from hydroxyproline,[9][10] functionalized with a complementary reactive group.
- Final Assembly and Purification: Covalent linkage of the warhead and anchor moieties, followed by rigorous purification and characterization of the final PROTAC molecule.



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Caption: Convergent synthetic workflow for PROTAC HPK1 Degrader-2.

Part 1: Synthesis of Key Intermediates

This section details the preparation of the core building blocks. The choice of reactive handles—an alkyne on the warhead and an azide on the anchor—is deliberate, setting the stage for a highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction for the final coupling.^{[1][11]}

Protocol 1.1: Synthesis of Linker-Functionalized HPK1 Warhead

The synthesis of the pyrrolo[2,3-b]pyrazine core, a known scaffold for HPK1 inhibitors,^{[12][13]} is achieved through a multi-step sequence. The final step introduces a propargyl group, providing the terminal alkyne necessary for the subsequent click reaction.

Materials and Reagents:

- Substituted 2-amino-3-chloropyrazine
- Substituted terminal alkyne
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper(I) iodide (CuI)
- Base (e.g., Triethylamine, DIPEA)
- Propargyl bromide
- Sodium hydride (NaH)
- Anhydrous solvents (DMF, THF)
- Standard reagents for workup and purification (EtOAc, brine, MgSO₄, silica gel)

Step-by-Step Methodology:

- Sonogashira Coupling: To a solution of substituted 2-amino-3-chloropyrazine (1.0 eq) and a substituted terminal alkyne (1.2 eq) in anhydrous THF, add triethylamine (3.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

- Degas the mixture with argon for 15 minutes, then heat to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the cyclized pyrrolo[2,3-b]pyrazine intermediate.
- Alkylation: Cool a solution of the pyrrolo[2,3-b]pyrazine intermediate (1.0 eq) in anhydrous DMF to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise and stir for 30 minutes.
- Add propargyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature. Stir for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).
- Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography to obtain the alkyne-functionalized HPK1 warhead.
- Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 1.2: Synthesis of Linker-Functionalized VHL Ligand

The VHL ligand is synthesized from (2S,4R)-4-hydroxyproline. The protocol incorporates a short polyethylene glycol (PEG) spacer terminating in an azide group, providing the complementary functionality for the click reaction. The use of PEG linkers is common in PROTAC design to improve solubility and pharmacokinetic properties.^[2]

Materials and Reagents:

- (2S,4R)-N-Boc-4-hydroxyproline
- 2-(2-Azidoethoxy)ethan-1-ol
- Coupling agents (HATU, HOBt)
- Base (DIPEA)
- Reagents for amide bond formation and subsequent modifications as described in established VHL ligand syntheses.[\[10\]](#)[\[14\]](#)
- Anhydrous solvents (DMF, DCM)

Step-by-Step Methodology:

- Esterification: Synthesize the core VHL ligand structure from (2S,4R)-N-Boc-4-hydroxyproline following established literature procedures to yield the key amine intermediate.[\[10\]](#)
- Linker Synthesis (Carboxylic Acid): Prepare an azide-terminated PEG linker with a terminal carboxylic acid. For example, react 2-(2-azidoethoxy)ethan-1-ol with succinic anhydride to generate the carboxylated linker.
- Amide Coupling: To a solution of the core VHL amine intermediate (1.0 eq) and the azide-terminated PEG linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
- Stir the reaction at room temperature for 8-12 hours, monitoring by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over MgSO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography to afford the azide-functionalized VHL ligand.

- Characterization: Confirm the structure and purity via ^1H NMR, ^{13}C NMR, and HRMS.

Part 2: Final Assembly and Purification

The final step joins the two functionalized intermediates in a highly reliable and efficient manner.

Protocol 2.1: CuAAC "Click Chemistry" Coupling

Materials and Reagents:

- Alkyne-functionalized HPK1 Warhead (1.0 eq)
- Azide-functionalized VHL Ligand (1.05 eq)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.1 eq)
- Sodium ascorbate (0.3 eq)
- Solvent mixture (e.g., t-BuOH/ H_2O or DMF)

Step-by-Step Methodology:

- Reaction Setup: Dissolve the Alkyne-functionalized HPK1 Warhead and the Azide-functionalized VHL Ligand in a 1:1 mixture of t-BuOH and water.
- In a separate vial, prepare fresh solutions of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in water and sodium ascorbate in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ solution.
- Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by LC-MS to confirm the formation of the triazole-linked product.
- Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude PROTAC HPK1 Degradar-2.

Protocol 2.2: Purification and Characterization

Purification is critical to ensure that the final compound is free of starting materials and catalytic residues for accurate biological evaluation.

Materials and Reagents:

- Crude PROTAC HPK1 Degradar-2
- Solvents for HPLC (Acetonitrile, Water, with 0.1% TFA or Formic Acid)
- Preparative reverse-phase HPLC system with a C18 column

Step-by-Step Methodology:

- Purification: Dissolve the crude product in a minimal amount of DMSO or DMF. Purify the material by preparative reverse-phase HPLC using a water/acetonitrile gradient.
- Isolation: Collect the fractions containing the pure product, as identified by analytical LC-MS.
- Lyophilization: Combine the pure fractions and lyophilize to obtain the final PROTAC HPK1 Degradar-2 as a fluffy white powder.
- Final Characterization (Quality Control):
 - Identity: Confirm the final structure using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).
 - Purity: Determine the final purity (typically >95%) using analytical HPLC with UV detection at relevant wavelengths (e.g., 254 nm and 280 nm).

Data Summary and Expected Results

The following table provides an example of the quantitative data expected for the final coupling and purification steps. Yields are representative and may vary based on the specific substrates

and reaction scale.

Step	Starting Material	Reagents	Reaction Time	Typical Yield	Purity (Post-Purification)
2.1: CuAAC Coupling	HPK1 Warhead (100 mg)	VHL-Azide (1.05 eq), CuSO ₄ (0.1 eq), Na Ascorbate (0.3 eq)	18 hours	70-90% (Crude)	N/A
2.2: HPLC Purification	Crude PROTAC	Acetonitrile/Water Gradient	N/A	50-70% (Final)	>95%

Conclusion

This document outlines a robust and adaptable synthetic route for the preparation of PROTAC HPK1 Degradier-2. The convergent strategy, culminating in a high-fidelity click chemistry reaction, provides a reliable method for obtaining this potent degrader. The modularity of this approach is its greatest strength, empowering researchers to readily synthesize a variety of analogs by substituting the warhead, anchor, or linker components to further probe structure-activity relationships and develop next-generation immunotherapies.^{[1][15]} Rigorous purification and comprehensive characterization are essential to ensure the quality of the final compound for subsequent biological validation.

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